What are the chemical properties of 2-Ethenyl-d3-pyrazine?
What are the chemical properties of 2-Ethenyl-d3-pyrazine?
An In-depth Technical Guide to the Chemical Properties of 2-Ethenyl-d3-pyrazine
This guide provides a comprehensive overview of the chemical properties of 2-Ethenyl-d3-pyrazine, a deuterated isotopologue of 2-vinylpyrazine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights into the characterization and application of this compound. The inclusion of deuterium atoms in the vinyl group offers a unique tool for mechanistic studies, metabolic fate determination, and as an internal standard in quantitative analysis.
Introduction to 2-Ethenyl-d3-pyrazine
2-Ethenyl-d3-pyrazine is a pyrazine derivative where the three hydrogen atoms of the vinyl group are substituted with deuterium. Pyrazines are a class of nitrogen-containing heterocyclic compounds prevalent in nature and are key components of flavors and fragrances.[1][2] Their derivatives are also of significant interest in medicinal chemistry and materials science.[3][4] The strategic incorporation of deuterium, a stable isotope of hydrogen, into a molecule like 2-vinylpyrazine can significantly alter its physicochemical properties, a phenomenon known as the kinetic isotope effect (KIE).[5][6] This effect is particularly relevant in drug development, where deuteration can slow down metabolic processes, potentially improving a drug's pharmacokinetic profile.[7][8]
The structure of 2-Ethenyl-d3-pyrazine is characterized by a pyrazine ring with a deuterated vinyl substituent at the 2-position. This structure is illustrated in the diagram below.
Caption: Molecular structure of 2-Ethenyl-d3-pyrazine.
Physicochemical Properties
| Property | Value (Inferred/Calculated) | Source/Justification |
| Molecular Formula | C₆H₃D₃N₂ | Based on the structure |
| Molecular Weight | 109.16 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid | Inferred from 2-vinylpyrazine[1] and 2-ethylpyrazine[2] |
| Boiling Point | ~158 °C | Inferred from 2-vinylpyridine[9] |
| Density | ~1.041 g/mL at 25°C | Inferred from 2-vinylpyrazine[1] |
| Refractive Index | ~1.560 at 20°C | Inferred from 2-vinylpyrazine[1] |
| Flash Point | ~60°C (140°F) | Inferred from 2-vinylpyrazine[1] |
| Solubility | Soluble in organic solvents | Inferred from related pyrazines[10] |
Spectroscopic Characterization
The analytical characterization of deuterated compounds relies on a combination of spectroscopic techniques to confirm the molecular structure and the extent of isotopic labeling.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be simplified compared to 2-vinylpyrazine due to the absence of signals from the vinyl group. The signals corresponding to the pyrazine ring protons would remain.
-
²H NMR (Deuterium NMR): This technique would show signals corresponding to the three deuterium atoms on the vinyl group, providing direct evidence of deuteration.
-
¹³C NMR: The carbon signals for the vinyl group will be present, but their multiplicities will be affected by the coupling to deuterium (a triplet for the CD group and a quintet for the CD₂ group, assuming a 1:1:1 triplet for the C-D coupling). The C-D coupling constants are smaller than C-H coupling constants.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and confirming the isotopic purity of 2-Ethenyl-d3-pyrazine. The molecular ion peak ([M]⁺) in the mass spectrum would be observed at m/z 109, which is three mass units higher than that of 2-vinylpyrazine (m/z 106). The fragmentation pattern would also differ due to the stronger C-D bonds compared to C-H bonds.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic C-D stretching vibrations at a lower frequency (around 2100-2300 cm⁻¹) compared to the C-H stretching vibrations of a typical vinyl group (around 3000-3100 cm⁻¹). The C=C stretching vibration of the vinyl group would still be present around 1630 cm⁻¹.
Chemical Reactivity and Isotopic Effects
The chemical reactivity of 2-Ethenyl-d3-pyrazine is dictated by the pyrazine ring and the deuterated vinyl group. The pyrazine ring is an electron-deficient aromatic system, while the vinyl group is susceptible to addition reactions.[1]
Reactions of the Vinyl Group
The deuterated vinyl group can undergo reactions typical of alkenes, such as:
-
Addition Reactions: Halogenation, hydrohalogenation, and hydration are possible, though the reaction rates may be influenced by the deuterium substitution.
-
Polymerization: Similar to 2-vinylpyridine, 2-Ethenyl-d3-pyrazine can likely undergo polymerization.[9]
-
Cycloaddition Reactions: The vinyl group can participate in cycloaddition reactions, such as the Diels-Alder reaction.[12]
Kinetic Isotope Effect (KIE)
A primary kinetic isotope effect is observed when a C-D bond is broken in the rate-determining step of a reaction. Since C-D bonds are stronger than C-H bonds, reactions involving the cleavage of a C-D bond are generally slower.[5][13] This has significant implications for the metabolic stability of the molecule. If the vinyl group is a site of metabolic oxidation, the presence of deuterium can slow down this process, leading to a longer biological half-life.[8]
Caption: Slower metabolism of the deuterated compound due to the KIE.
Synthesis and Labeling Strategies
While a specific synthesis for 2-Ethenyl-d3-pyrazine is not detailed in the available literature, a plausible route can be extrapolated from the synthesis of related compounds. The synthesis of 2-vinylpyrazine can be achieved through the condensation of 2-methylpyrazine with formaldehyde, followed by dehydration.[1][9] For the deuterated analog, deuterated formaldehyde (CD₂O) could be used as the deuterium source.
Alternative strategies for deuteration include hydrogen isotope exchange (HIE) reactions on a pre-existing vinylpyrazine molecule, catalyzed by transition metals.[14][15]
Caption: A potential synthetic route to 2-Ethenyl-d3-pyrazine.
Applications in Research and Development
The unique properties of 2-Ethenyl-d3-pyrazine make it a valuable tool in several scientific domains:
-
Internal Standard: Due to its similar chemical behavior to the non-deuterated analog and its distinct mass, it is an ideal internal standard for quantitative analysis by GC-MS or LC-MS.[7]
-
Metabolic Studies: It can be used as a tracer to study the metabolic fate of 2-vinylpyrazine and related compounds in biological systems.[7][14] The slower metabolism due to the KIE allows for a clearer picture of metabolic pathways.
-
Mechanistic Studies: The KIE can be exploited to investigate the mechanisms of chemical reactions involving the vinyl group.[5]
Hypothetical Experimental Protocol: GC-MS Analysis
This protocol outlines a general procedure for the analysis of 2-Ethenyl-d3-pyrazine using Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To confirm the identity and purity of a 2-Ethenyl-d3-pyrazine sample.
Materials:
-
2-Ethenyl-d3-pyrazine sample
-
High-purity solvent (e.g., dichloromethane or hexane)
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the 2-Ethenyl-d3-pyrazine sample in the chosen solvent (e.g., 100 ppm).
-
GC-MS Method Setup:
-
Injector: Set to a temperature of 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 35-200.
-
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Analysis:
-
Identify the peak corresponding to 2-Ethenyl-d3-pyrazine based on its retention time.
-
Examine the mass spectrum of the peak. Confirm the presence of the molecular ion at m/z 109.
-
Assess the isotopic purity by comparing the intensity of the m/z 109 peak to any peaks at lower masses (m/z 106, 107, 108) that would indicate incomplete deuteration.
-
Evaluate the overall purity by integrating the peak area of the target compound relative to any impurity peaks.
-
Conclusion
2-Ethenyl-d3-pyrazine, while not extensively studied directly, represents a compound of significant interest due to the influence of deuterium substitution on its chemical and physical properties. By drawing parallels with its non-deuterated counterpart and understanding the principles of isotopic labeling, we can appreciate its potential as a valuable tool in analytical chemistry, metabolic research, and mechanistic studies. The insights provided in this guide are intended to serve as a foundational resource for scientists and researchers working with this and other deuterated compounds.
References
-
2-Vinylpyrazine | 97% | CAS 4177-16-6 - Benchchem.
-
2-ethyl-3-methyl pyrazine (CAS N° 15707-23-0) - ScenTree.
-
2-Ethyl-3-methylpyrazine-d3 (Synonyms: Pyrazine, 2-ethyl-3-methyl-d3).
-
2-ethoxy-3-ethyl pyrazine, 35243-43-7 - The Good Scents Company.
-
2-Acetyl-3-ethylpyrazine | C8H10N2O | CID 61918 - PubChem.
-
2-Ethyl-3-Methylpyrazine | C7H10N2 | CID 27457 - PubChem.
-
2-Ethyl-alpha,alpha-d2-pyrazine-3,5,6-d3 - LGC Standards.
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc.
-
Site-Selective Silver-Catalyzed C–H Bond Deuteration of Five-Membered Aromatic Heterocycles and Pharmaceuticals - NIH.
-
Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase - PMC.
-
A convenient synthesis of deuterium labeled amines and nitrogen heterocycles with KOt-Bu/DMSO-d6 | Request PDF - ResearchGate.
-
2-Ethenyl-3-ethyl-5-methylpyrazine | C9H12N2 | CID 6431144 - PubChem.
-
2-ethyl-3-methoxypyrazine pyrazine, 2-methoxy-3-ethyl - The Good Scents Company.
-
2-Ethyl-3-methoxypyrazine | C7H10N2O | CID 33135 - PubChem.
-
Pyrazine, 2-ethyl-3-methyl- - the NIST WebBook.
-
Scalable and selective deuteration of (hetero)arenes - PMC - NIH.
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC - NIH.
-
Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - MDPI.
-
2-Ethylpyrazine | C6H8N2 | CID 26331 - PubChem.
-
Impact of H/D isotopic effects on the physical properties of materials - RSC Publishing.
-
CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6 - Google Patents.
-
2-Vinylpyridine - Wikipedia.
-
2-Vinylpyridine | C7H7N | CID 7521 - PubChem - NIH.
-
Pyrazine, 2-ethenyl-5-methyl- - the NIST WebBook.
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
-
2-vinyl pyrazine, 4177-16-6 - The Good Scents Company.
-
The biological effects of deuterium present in food - DEA.
-
2-Ethyl-3-methoxypyrazine - the NIST WebBook.
-
Pyrazine, 2-ethyl-3,5-dimethyl- - the NIST WebBook.
-
Deuterium in drug discovery: progress, opportunities and challenges - PMC.
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
-
Deuterium isotope effect in the phase memory time of triplet pyrimidine in benzene.
-
2,5-Di(aryleneethynyl)pyrazine derivatives: Synthesis, structural and optoelectronic properties, and light-emitting device - ResearchGate.
-
Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC.
-
Acetylpyrazine-d3 solution stability for long-term use - Benchchem.
-
Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient.
-
Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol - Chemical Papers.
Sources
- 1. 2-Vinylpyrazine|97%|CAS 4177-16-6 [benchchem.com]
- 2. 2-Ethylpyrazine | C6H8N2 | CID 26331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 10. 2-Acetyl-3-ethylpyrazine | C8H10N2O | CID 61918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Site-Selective Silver-Catalyzed C–H Bond Deuteration of Five-Membered Aromatic Heterocycles and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
